molecular formula C12H16F3N3O B8793059 5-(4-methylpiperazin-1-yl)-2-(trifluoromethoxy)aniline

5-(4-methylpiperazin-1-yl)-2-(trifluoromethoxy)aniline

Cat. No.: B8793059
M. Wt: 275.27 g/mol
InChI Key: JSDDKZHGXWUVHA-UHFFFAOYSA-N
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Description

5-(4-methylpiperazin-1-yl)-2-(trifluoromethoxy)aniline is a chemical compound that belongs to the class of phenylpiperazines. This compound is characterized by the presence of a trifluoromethoxy group attached to a phenyl ring, which is further substituted with a methylpiperazine moiety. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-methylpiperazin-1-yl)-2-(trifluoromethoxy)aniline typically involves the following steps:

    Formation of the phenylamine core: The phenylamine core can be synthesized through a nucleophilic aromatic substitution reaction, where a trifluoromethoxy group is introduced to the phenyl ring.

    Introduction of the piperazine moiety: The piperazine moiety is introduced through a nucleophilic substitution reaction, where the phenylamine core reacts with 4-methylpiperazine under basic conditions.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of catalysts. The use of continuous flow reactors can also enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

5-(4-methylpiperazin-1-yl)-2-(trifluoromethoxy)aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound to its corresponding amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the trifluoromethoxy group can be replaced with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophilic substitution reactions often require the use of strong bases such as sodium hydride or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce primary or secondary amines.

Scientific Research Applications

5-(4-methylpiperazin-1-yl)-2-(trifluoromethoxy)aniline has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(4-methylpiperazin-1-yl)-2-(trifluoromethoxy)aniline involves its interaction with specific molecular targets. The compound can bind to and inhibit the activity of certain enzymes or receptors, leading to a modulation of cellular signaling pathways. For example, it may inhibit serine/threonine-protein kinases, which play a role in cell cycle regulation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(4-methylpiperazin-1-yl)-2-(trifluoromethoxy)aniline is unique due to the presence of the trifluoromethoxy group, which can enhance its lipophilicity and metabolic stability. This structural feature may contribute to its distinct pharmacokinetic and pharmacodynamic properties compared to other similar compounds.

Properties

Molecular Formula

C12H16F3N3O

Molecular Weight

275.27 g/mol

IUPAC Name

5-(4-methylpiperazin-1-yl)-2-(trifluoromethoxy)aniline

InChI

InChI=1S/C12H16F3N3O/c1-17-4-6-18(7-5-17)9-2-3-11(10(16)8-9)19-12(13,14)15/h2-3,8H,4-7,16H2,1H3

InChI Key

JSDDKZHGXWUVHA-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)C2=CC(=C(C=C2)OC(F)(F)F)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

Tris(dibenzilideneacetone)dipalladium, Pd2(dba)3 (1.1 g, 1.2 mmol), 2-dicyclohexylphosphino-2′-(N,N-dimethylamino)-biphenyl (0.94 g, 2.4 mmol), 5-bromo-2-trifluoromethoxy-phenylamine (30.7 g, 120 mmol) in THF (50 mL) were charged in a round-bottom flask flushed with argon. The flask was evacuated and backfilled with argon. LiN(TMS)2 solution (1M in THF, 288 mL) and N-methylpiperazine (26.7 mL, 194 mmol) were added and the reaction refluxed for 1 h. The reaction mixture was then allowed to cool to room temperature and filtered through a pad of celite. The organic phase was concentrated, the residue dissolved in DCM (200 ml) and washed with water (1×100 ml). The organic phases were dried over anhydrous Na2SO4, the solvent evaporated in vacuo and the crude solid was purified by flash chromatography on silica gel (eluant: DCM/EtOH 90/10) to afford 21.1 g of 5-(4-methyl-piperazin-1-yl)-2-trifluoromethoxy-phenylamine (64% yield) as a light brown powder.
[Compound]
Name
Tris(dibenzilideneacetone)dipalladium
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
30.7 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
1.1 g
Type
catalyst
Reaction Step One
Quantity
0.94 g
Type
catalyst
Reaction Step One
Quantity
288 mL
Type
reactant
Reaction Step Two
Quantity
26.7 mL
Type
reactant
Reaction Step Two

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